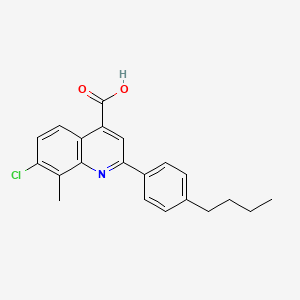

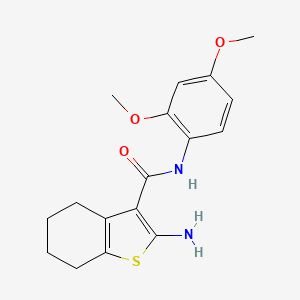

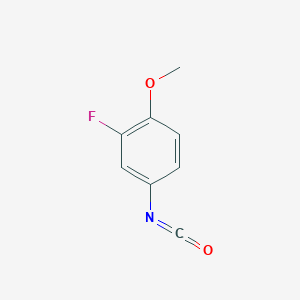

![molecular formula C11H11ClFN3OS B1292969 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861444-13-5](/img/structure/B1292969.png)

5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its wide range of biological activities and has been the subject of extensive research in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, as demonstrated in the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles . Similarly, the synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles was achieved by microwave-promoted condensation, indicating the versatility of synthetic approaches for triazole derivatives . The synthesis of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione provides another example of the reactivity of triazole compounds, where acylation reactions are employed .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, as seen in the crystal structure of a related compound, which belongs to the triclinic system and exhibits significant dihedral angles between the triazole ring and the substituted benzene rings . This complexity is also evident in the synthesis of alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, where the introduction of alkyl groups can influence the molecular docking and potential biological activity .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including lactonization to form bicyclic compounds , condensation reactions , and reactions with acyl chlorides . These reactions are crucial for the diversification of the triazole core and the development of compounds with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the presence of halogen substituents, as in the case of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, can affect the compound's lipophilicity and, consequently, its pharmacokinetic profile . The crystal structure analysis provides insights into the stability of the compound in the solid state, as well as potential intermolecular interactions . Additionally, the theoretical characterization of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione using quantum chemical calculations can predict properties such as vibrational frequencies and NMR chemical shifts, which are essential for the identification and characterization of new compounds .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antiradical Activities

Compounds with an open thiogroup, such as certain 1,2,4-triazoles, have shown high indicators of antioxidant and antiradical activities, which have a positive impact on the overall condition and biochemical processes in patients who have received high doses of radiation. The structure of these compounds, including the thiogroup similar to that in biogenic amino acids like cysteine, is pivotal in their function as antioxidants and in modulating biochemical pathways, suggesting potential research applications in radioprotection and oxidative stress management (А. G. Kaplaushenko, 2019).

Broad Spectrum of Biological Activities

The 1,2,4-triazole ring is a core structure in many pharmaceutical compounds due to its broad range of biological activities. This includes antimicrobial, antifungal, antitumor, and antiviral properties. The flexibility in chemical modifications allows for the synthesis of derivatives with targeted biological activities, making the 1,2,4-triazole core, including derivatives like 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, a valuable asset in drug discovery and development (V. Ferreira et al., 2013).

Antimicrobial and Antifungal Properties

Research on 1,2,4-triazole derivatives has highlighted their antimicrobial and antifungal capabilities. New compounds synthesized from this class have been evaluated for their efficacy against various bacterial and fungal pathogens, indicating a promising avenue for the development of new antimicrobial agents. This suggests potential applications in addressing antibiotic resistance and developing new treatments for infectious diseases (M. V. Ohloblina, 2022).

Applications in Agriculture

The versatility of 1,2,4-triazole derivatives extends to agriculture, where they have been used in the development of plant growth regulators, fungicides, and insecticides. The chemical properties of these compounds allow for targeted interventions in plant growth and protection, providing tools for enhancing crop yield and resilience against pests and diseases. This underscores the potential for research applications in improving agricultural productivity and sustainability (V. Parchenko, 2019).

Eigenschaften

IUPAC Name |

3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFN3OS/c1-6(10-14-15-11(18)16(10)2)17-9-4-3-7(13)5-8(9)12/h3-6H,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDABGJCADJDKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1C)OC2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

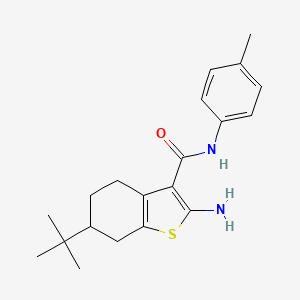

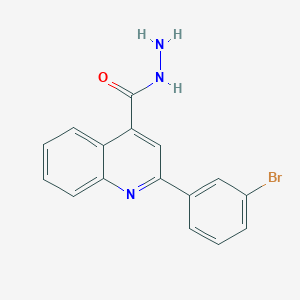

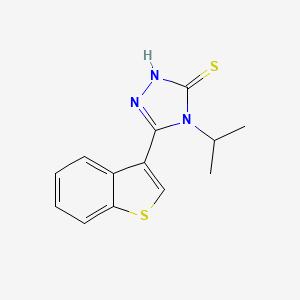

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)

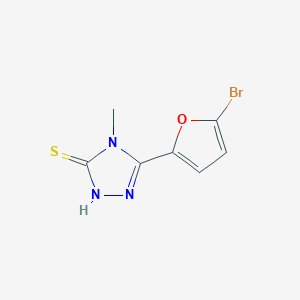

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)